Oxazole,2-(4-fluorophenyl)-4,5-dimethyl-,3-oxide

Description

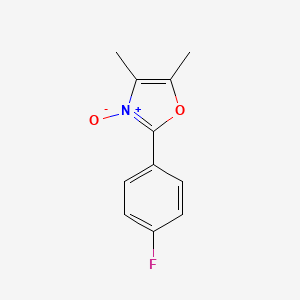

Oxazole,2-(4-fluorophenyl)-4,5-dimethyl-,3-oxide is a fluorinated oxazole derivative characterized by a 4-fluorophenyl substituent at the 2-position, methyl groups at the 4- and 5-positions, and an oxygen atom at the 3-position (forming the oxide moiety). This compound belongs to the heterocyclic aromatic class, where the oxazole core contributes to its electronic and steric properties.

Properties

Molecular Formula |

C11H10FNO2 |

|---|---|

Molecular Weight |

207.20 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium |

InChI |

InChI=1S/C11H10FNO2/c1-7-8(2)15-11(13(7)14)9-3-5-10(12)6-4-9/h3-6H,1-2H3 |

InChI Key |

QOEPRKKRNGIJJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=[N+]1[O-])C2=CC=C(C=C2)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole,2-(4-fluorophenyl)-4,5-dimethyl-,3-oxide typically involves the reaction of 2-chloro-N-(4-fluorophenyl)acetamide with urea in the presence of ethanol. The mixture is irradiated under microwave conditions to produce the desired oxazole derivative . Another method involves the condensation of aniline derivatives with chloroacetyl chloride, followed by reaction with urea or thiourea under microwave irradiation .

Industrial Production Methods

Industrial production of oxazole derivatives often employs similar synthetic routes but on a larger scale. The use of microwave irradiation is particularly advantageous due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

Oxazole,2-(4-fluorophenyl)-4,5-dimethyl-,3-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole N-oxides.

Reduction: Reduction reactions can convert oxazole N-oxides back to their parent oxazoles.

Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed under various conditions.

Major Products

The major products formed from these reactions include various substituted oxazoles, oxazole N-oxides, and reduced oxazole derivatives .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains by inhibiting cell wall synthesis. For example:

- Minimum Inhibitory Concentration (MIC) values for different bacterial strains were reported in various studies:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 258 |

| Escherichia coli | 294 |

| Bacillus subtilis | 276 |

| Klebsiella pneumoniae | 266 |

These results indicate that Oxazole derivatives can serve as potential candidates for developing new antimicrobial agents against resistant bacterial strains .

Anticancer Potential

Oxazole derivatives have also shown promising anticancer activities. Research indicates that these compounds can inhibit the growth of various cancer cell lines. Notably:

- In vitro studies revealed that certain oxazole derivatives exhibited cytotoxic effects against human prostate cancer (PC-3) and breast cancer (MCF7) cell lines. The IC values for selected compounds were as follows:

| Compound ID | PC-3 IC (µM) | MCF7 IC (µM) |

|---|---|---|

| Compound A | 0.0030 | 0.028 |

| Compound B | 0.0047 | 0.014 |

These findings suggest that the incorporation of oxazole structures in drug design could lead to effective anticancer therapies .

Mechanism of Action

The mechanism of action of Oxazole,2-(4-fluorophenyl)-4,5-dimethyl-,3-oxide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Research Findings and Implications

- This is critical for pharmaceutical applications where metabolic stability is paramount .

- Conformational Flexibility : Unlike thiazoles (), oxazoles with oxide groups may exhibit restricted rotation due to stronger intramolecular hydrogen bonding, as seen in related amidoxime-derived structures .

Biological Activity

Oxazole derivatives have gained significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of the compound Oxazole, 2-(4-fluorophenyl)-4,5-dimethyl-, 3-oxide . The structure of this compound features a five-membered ring containing nitrogen and oxygen, which contributes to its pharmacological potential.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 207.20 g/mol

- Structure : The compound contains a fluorophenyl group that enhances its chemical reactivity and biological activity.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research indicates that it inhibits bacterial growth by interfering with cell wall synthesis, making it a candidate for further development as an antimicrobial agent .

Antioxidant Properties

Recent studies have highlighted the antioxidant activity of oxazole derivatives. For instance, synthesized compounds similar to Oxazole, 2-(4-fluorophenyl)-4,5-dimethyl-, 3-oxide demonstrated substantial inhibition of lipid peroxidation and improved EROD (ethoxyresorufin O-deethylase) activity in vitro . This suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Activity

Oxazole derivatives have shown promise as anticancer agents. In vitro studies indicated that certain analogs exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the induction of apoptosis through pathways involving p53 expression and caspase activation .

Comparative Analysis of Biological Activity

To better understand the biological activity of Oxazole, 2-(4-fluorophenyl)-4,5-dimethyl-, 3-oxide, a comparison with other oxazole derivatives is helpful:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| Oxazole, 2-(4-fluorophenyl)-4,5-dimethyl-, 3-oxide | CHFNO | Antimicrobial, Antioxidant, Anticancer | Significant fluorophenyl substitution |

| Oxazole, 2-(3-nitrophenyl)-4,5-dimethyl-, 3-oxide | CHNO | Anticancer | Contains nitrophenyl group |

| Oxazole, 2-(2-fluorophenyl)-4,5-dimethyl-, 3-oxide | CHFNO | Varies | Different fluorophenyl position |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that Oxazole derivatives significantly reduced bacterial load in infected models. The compound's ability to disrupt bacterial cell wall synthesis was pivotal in its efficacy .

- Antioxidant Mechanism : In vitro experiments showed that analogs of Oxazole exhibited an IC50 value lower than traditional antioxidants like caffeine when tested for EROD inhibition . This suggests a potential for developing new antioxidant therapies.

- Cytotoxicity in Cancer Cells : Research involving MCF-7 cell lines indicated that certain oxazole derivatives led to increased apoptosis rates compared to control groups. The compounds activated caspase pathways and upregulated p53 levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.